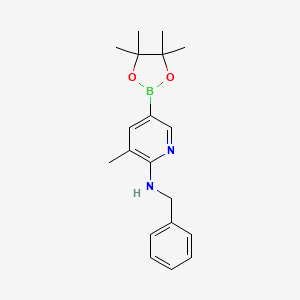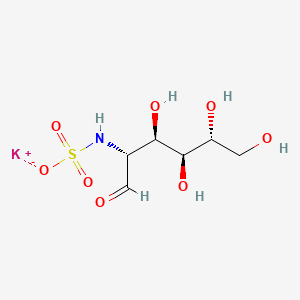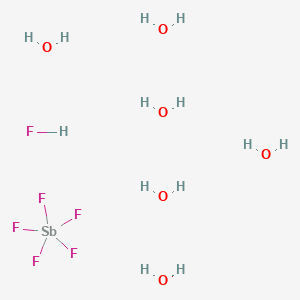![molecular formula C24H54Cl8N8 B1443748 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride CAS No. 393864-02-3](/img/structure/B1443748.png)
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
Übersicht
Beschreibung
“1,1’-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride” is a chemical compound. It is synthesized from methyl acrylate, ethylenediamine, and dimethyl malonate . The synthesis can be run on a multigram scale and is operationally simple .
Synthesis Analysis
The synthesis of this compound involves a four-step process starting from methyl acrylate, ethylenediamine, and dimethyl malonate . The use of protecting groups is avoided by utilizing the trioxocyclam as the key coupling intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N6 . The average mass is 240.264 Da and the monoisotopic mass is 240.112350 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 512.7±60.0 °C at 760 mmHg . The enthalpy of vaporization is 78.4±3.0 kJ/mol . The flash point is 263.9±32.9 °C . The index of refraction is 1.706 . The molar refractivity is 70.3±0.5 cm3 . It has 6 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area is 61 Å2 . The polarizability is 27.9±0.5 10-24 cm3 . The surface tension is 58.9±7.0 dyne/cm . The molar volume is 180.7±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The compound’s intricate molecular structure makes it a subject of interest in crystallography. Researchers study its crystal structure to understand the arrangement of atoms and the geometry of bonding. This knowledge is crucial for the synthesis of new materials with desired properties and can lead to advancements in materials science .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, coordinating with various metal ions. This property is significant for creating new coordination compounds with potential applications in catalysis, magnetic materials, and luminescence .
Cancer Research
Derivatives of this compound, such as selenocyanate analogs, have been studied for their inhibitory effects on cancer. For instance, they have been tested for their potential to prevent the formation of neoplasms in the tongue induced by carcinogens in animal models .
Magnetic Materials
The ability of this compound to form coordination complexes with metals can be exploited to synthesize materials with specific magnetic properties. These materials can be used in various technological applications, including data storage and magnetic sensors .
Gas Adsorption and Separation
The structural properties of this compound make it suitable for gas adsorption and separation processes. This application is vital in environmental technology, where such materials can be used to capture and separate harmful gases from the atmosphere .
Catalysis
The compound’s role as a ligand in coordination complexes can lead to the development of catalysts for chemical reactions. These catalysts can enhance reaction rates, selectivity, and efficiency, which is beneficial for industrial processes .
Eigenschaften
IUPAC Name |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTWGJVUSSSDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl8N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
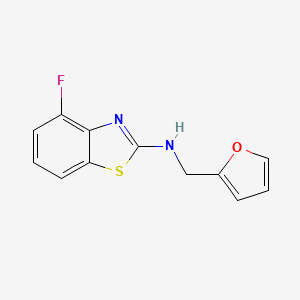
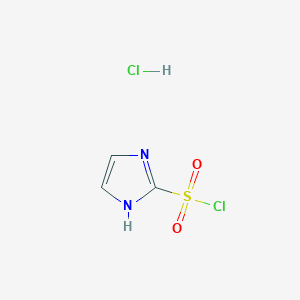
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)


![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)
![3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B1443682.png)
![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)
